

Predictive Bioactivity of Substituted Benzamides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-chloro-N-methylbenzamide*

Cat. No.: *B168876*

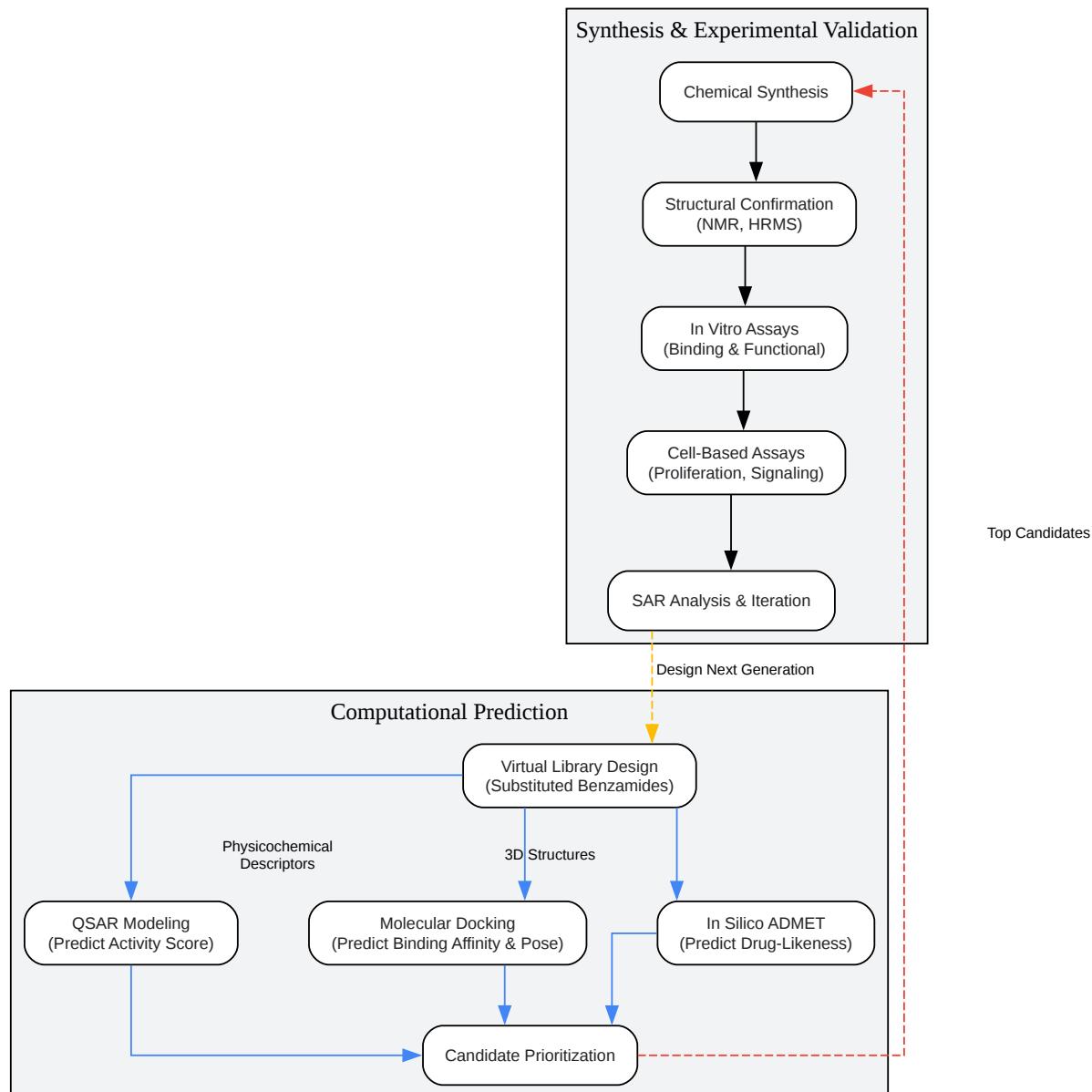
[Get Quote](#)

Abstract

Substituted benzamides represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide range of therapeutics targeting neurological disorders, cancer, and gastrointestinal conditions.^{[1][2][3]} Their therapeutic versatility arises from the diverse biological targets they can engage, modulated by specific substitution patterns on the benzamide framework.^[4] This guide provides an in-depth technical exploration of the predictive models and experimental validation techniques used to assess the bioactivity of this important class of compounds. We will delve into the critical structure-activity relationships (SAR), outline robust computational prediction workflows, detail essential experimental validation protocols, and examine the underlying signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate the discovery of novel benzamide-based therapeutics.

Introduction: The Significance of the Benzamide Scaffold

The benzamide core is a cornerstone of modern pharmacology. Its derivatives are known to interact with key biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes such as histone deacetylases


(HDACs).^[3] This diverse activity profile has led to the development of successful drugs for a variety of indications:

- Antipsychotics and Antidepressants: Compounds like Amisulpride and Sulpiride act as selective antagonists of dopamine D2/D3 receptors.^{[5][6][7]} At low doses, they can block presynaptic autoreceptors, increasing dopamine release and producing an antidepressant effect, while at higher doses, they block postsynaptic receptors, leading to antipsychotic effects.^{[6][7][8]}
- Antiemetics: By antagonizing serotonin 5-HT3 receptors, certain benzamides effectively manage nausea and vomiting, particularly those induced by chemotherapy.^{[9][10][11]}
- Anticancer Agents: A growing body of research highlights the potential of substituted benzamides as anticancer agents.^{[2][12]} Mechanisms include the induction of apoptosis through reactive oxygen species (ROS) generation, inhibition of histone deacetylases (HDACs), and disruption of the actin cytoskeleton.^{[12][13][14]}
- Other Applications: The versatility of the scaffold extends to insecticidal and fungicidal agents, demonstrating its broad utility in chemical biology.^{[15][16]}

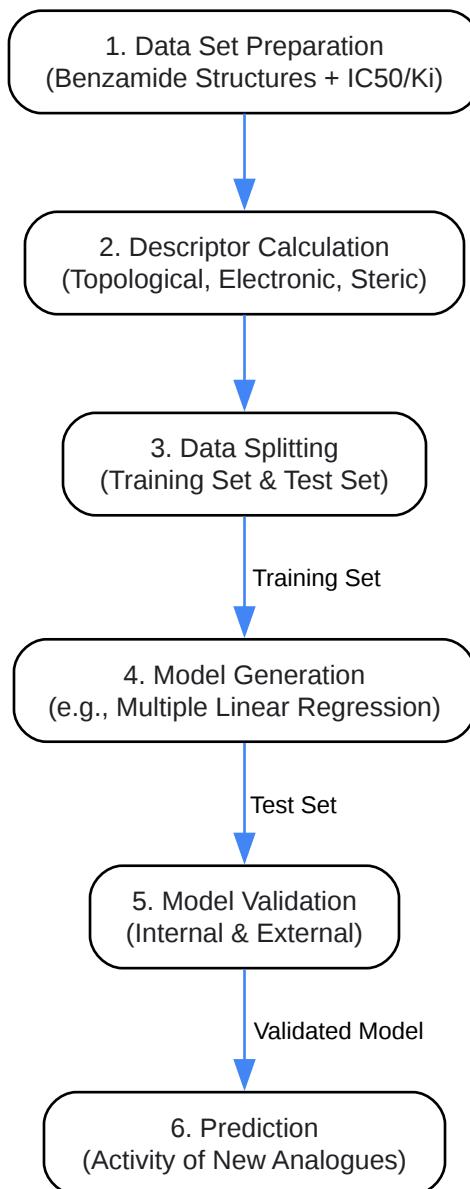
The ability to fine-tune the biological activity of these molecules by modifying the substituents on the aromatic ring and the amide nitrogen makes them highly attractive for drug discovery campaigns. Predicting how these structural changes will impact bioactivity is therefore a critical step in the design of new and improved therapeutic agents.

Predicting Bioactivity: A Synergistic Computational & Experimental Workflow

The modern drug discovery process for substituted benzamides relies on a tight integration of computational prediction and experimental validation. This synergistic approach allows for the rapid screening of virtual libraries, prioritization of high-potential candidates for synthesis, and rigorous confirmation of their biological activity.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the discovery of bioactive substituted benzamides.


Computational Prediction of Bioactivity

In silico methods provide a rapid and cost-effective way to screen large numbers of virtual compounds, guiding the selection of the most promising candidates for synthesis and further testing.[17]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[18] This allows for the prediction of the activity of novel, unsynthesized analogues.[18]

The core principle of QSAR is that variations in the biological activity of a series of compounds are correlated with changes in their physicochemical properties, which are quantified by molecular descriptors.[18][19]

[Click to download full resolution via product page](#)

Caption: Logical workflow for a QSAR modeling study.

Key Descriptors for Benzamides: For substituted benzamides, relevant descriptors often include:

- Topological Polar Surface Area (TPSA): Influences membrane permeability and oral bioavailability.[17]
- LogP: A measure of hydrophobicity, which affects how a drug distributes in the body.[17][18]

- Electronic Parameters: Hammett constants (σ) or calculated properties like HOMO/LUMO energies can describe the influence of electron-withdrawing or donating substituents on receptor interactions.[19]
- Steric Parameters: Molar refractivity (MR) or Taft steric parameters (E_s) quantify the size and shape of substituents, which is crucial for fitting into a receptor's binding pocket.

A successful QSAR model, validated by statistical metrics like the correlation coefficient (r^2) and predictive r^2 for an external test set, can reliably predict the activity of new benzamide derivatives.[17]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20] It provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, salt bridges, and hydrophobic interactions—that govern binding affinity.[21]

Typical Docking Workflow Protocol (Target: Dopamine D2 Receptor):

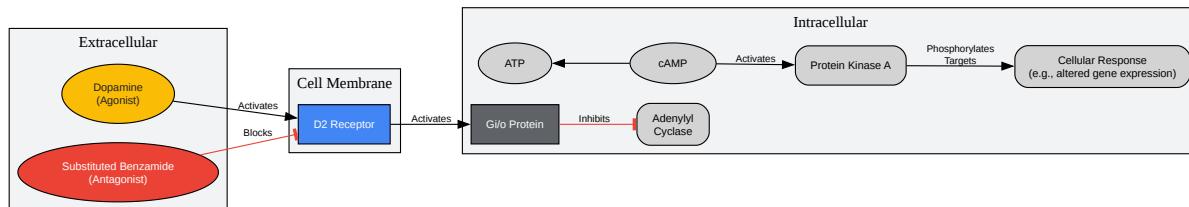
- Receptor Preparation:

- Obtain a high-resolution 3D crystal structure of the target receptor (e.g., Dopamine D2 Receptor) from the Protein Data Bank (PDB).
- If a full experimental structure is unavailable, homology modeling may be used.[20]
- Remove water molecules and co-ligands.
- Add polar hydrogen atoms and assign appropriate atom types and charges.
- Define the binding site (active site) based on the location of the co-crystallized ligand or known active site residues (e.g., Asp114 in DRD2).

- Ligand Preparation:

- Generate a 3D conformation of the substituted benzamide ligand.

- Assign appropriate atom types, bond orders, and charges.
- Allow for rotational flexibility of key bonds.
- Docking Simulation:
 - Use a docking algorithm (e.g., AutoDock) to systematically search for the optimal binding pose of the ligand within the receptor's active site.[20]
 - The algorithm scores different poses based on a scoring function that estimates the binding free energy.
- Analysis of Results:
 - Analyze the top-ranked poses to identify key interactions. For D2 antagonists, crucial interactions often involve a salt bridge between a protonated nitrogen in the ligand and an acidic residue like Asp in the receptor.[21]
 - Visualize the ligand-receptor complex to understand the structure-activity relationship at an atomic level.[14]


A strong correlation between docking scores (predicted binding affinity) and experimentally determined binding affinities (Ki values) validates the docking model.[21]

Key Biological Targets and Signaling Pathways

The bioactivity of substituted benzamides is defined by their interaction with specific protein targets. Understanding the downstream signaling pathways is crucial for predicting their overall pharmacological effect.

Dopamine D2 Receptor (D2R)

The D2R is a primary target for antipsychotic benzamides.[5][22] It is a Gi/o-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[23]

[Click to download full resolution via product page](#)

Caption: Simplified Dopamine D2 receptor signaling pathway.

Benzamide antagonists block dopamine from binding to the D2R, thereby preventing the inhibition of adenylyl cyclase and maintaining normal cAMP levels. This modulation of the dopaminergic system is key to their therapeutic effects in conditions like schizophrenia.[5][7]

Serotonin 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, a distinct class from the GPCR family. It is a target for antiemetic benzamides.[9][11]

When serotonin (5-HT) binds, the channel opens, allowing a rapid influx of cations (primarily Na^+ and Ca^{2+}), which depolarizes the neuron and triggers a nerve impulse. 5-HT3 antagonists, including many benzamide derivatives, are crucial for managing nausea and vomiting by blocking this signaling in the gut and brain.[10][11][24]

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity.[14]

Table 1: SAR Summary for Benzamide-Based D2/5-HT3 Antagonists

Molecular Region	Substitution Effect on Activity	Rationale
Benzamide Ring	Electron-donating groups (e.g., -OCH ₃ , -NH ₂) at positions 2 and 5 can increase D2 receptor affinity.[25]	These groups can enhance hydrogen bonding or electronic interactions with receptor residues.
Amine Moiety (N-substituent)	The electronegativity and size of the chlorine may be optimal for a specific hydrophobic pocket in the 5-HT3 receptor.	The amide group itself is a critical pharmacophore, acting as a hydrogen bond donor and acceptor.[26]
Amide Linker	For D2 antagonists, a basic nitrogen within a heterocyclic ring (e.g., pyrrolidine, piperazine) is crucial.[22][25]	It forms key interactions that anchor the ligand in the binding site.
The size and nature of the N-substituent dramatically impact selectivity and potency for 5-HT3 receptors.[9]	Larger N-substituents generally lead to decreased activity, suggesting steric constraints in the binding pocket.[1]	This nitrogen is typically protonated at physiological pH and forms a key salt bridge with an aspartate residue (Asp) in the D2 receptor.[21]
The stereochemistry of substituents on the amine side chain is often critical (e.g., (S)-configuration is preferred for some D2 antagonists).[25]	Receptor binding pockets are chiral, and only one enantiomer will fit optimally.	

Experimental Validation of Predicted Bioactivity

Computational predictions must be confirmed through rigorous experimental testing. In vitro and cell-based assays are essential for quantifying the actual biological activity of newly synthesized compounds.

In Vitro Receptor Binding Assays

These assays directly measure the affinity of a compound for its target receptor.[\[27\]](#)

Radioligand binding assays are a gold standard method.[\[27\]](#)[\[28\]](#)

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity (Ki Determination)

- Preparation:
 - Prepare cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293-D2L cells).[\[28\]](#)
 - Select a suitable radioligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
 - Prepare a series of dilutions of the unlabeled test compound (the substituted benzamide).
- Incubation:
 - In a multiwell plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
 - Include control wells:
 - Total Binding: Membranes + radioligand (no competitor).
 - Non-specific Binding: Membranes + radioligand + a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol) to saturate all specific binding sites.
 - Incubate the plate to allow the binding to reach equilibrium.
- Separation & Detection:

- Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand using vacuum filtration through a glass fiber filter plate.[29] The receptors and bound ligand are trapped on the filter, while the free ligand passes through.
- Wash the filters to remove any remaining unbound radioligand.
- Measure the radioactivity trapped on each filter using a scintillation counter.

- Data Analysis:
 - Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
 - Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
 - Use non-linear regression analysis to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Convert the IC_{50} value to a K_i value (the inhibition constant, a true measure of affinity) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant. A lower K_i value indicates higher binding affinity.[30]

Cell-Based Functional Assays

While binding assays measure affinity, functional assays measure the actual biological response triggered by the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Example: D2R Antagonist Functional Assay (cAMP Measurement)

- Principle: This assay measures the ability of a D2R antagonist to block the dopamine-induced inhibition of cAMP production.[23][31]
- Method:
 - Culture cells expressing the D2 receptor.

- Pre-treat the cells with various concentrations of the substituted benzamide antagonist.
- Stimulate the cells with a fixed concentration of dopamine (an agonist).
- Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.[23]
- Result: A potent antagonist will reverse the dopamine-induced decrease in cAMP, bringing the levels back towards the baseline. This allows for the determination of a functional IC_{50} value for the antagonist.

Conclusion and Future Directions

The study of substituted benzamides remains a highly active area of drug discovery. The integration of predictive computational models with high-throughput experimental validation has significantly streamlined the identification of novel drug candidates. Future efforts will likely focus on:

- Improving Selectivity: Designing compounds with higher selectivity for specific receptor subtypes (e.g., D2 vs. D3) to minimize off-target side effects.[28][32]
- Polypharmacology: Intentionally designing single molecules that can modulate multiple targets to treat complex diseases like schizophrenia, which involves more than just the dopamine system.[8]
- Advanced Computational Methods: Employing machine learning and artificial intelligence to build more sophisticated and predictive QSAR and ADMET models.[33]
- Novel Applications: Continuing to explore the utility of the benzamide scaffold against new therapeutic targets, particularly in oncology and infectious diseases.

By leveraging the principles and techniques outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the versatile substituted benzamide scaffold.

References

- Wei, R., Ding, Y., Dong, X., Qi, C., Wang, B., & Gu, Y. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. *Bioorganic Chemistry*, 162, 108594. [\[Link\]](#)
- Li, Z., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothed antagonists. *Bioorganic & Medicinal Chemistry Letters*, 24(5), 1426-1431. [\[Link\]](#)
- Li, J., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. *Molecules*, 25(15), 3500. [\[Link\]](#)
- Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
- Mauri, M. C., et al. (2014). Consensus on the use of substituted benzamides in psychiatric patients.
- Hussein, W., et al. (2014). Quantitative Structure-Activity Relationship (QSAR) on New Substituted Thiazol-2-Yliedene-Benzamides as Potential Anti-HIV Agent. *International Journal of Drug Design and Discovery*, 5(2), 1362-1368. [\[Link\]](#)
- Hüfner, A., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. *ACS Omega*, 4(9), 13778-13786. [\[Link\]](#)
- Högberg, T., et al. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. *Acta Pharmaceutica Nordica*, 4(2), 73-80. [\[Link\]](#)
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents.
- Liu, X., et al. (2020). Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety. *Journal of Pesticide Science*, 45(4), 235-241. [\[Link\]](#)
- Mauri, M. C., et al. (2014).
- Liberg, D., et al. (2001). N-substituted benzamides inhibit NF κ B activation and induce apoptosis by separate mechanisms. *Apoptosis*, 6(3), 187-194. [\[Link\]](#)
- Kumar, A., et al. (2013). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
- An Introduction to Medicinal Chemistry, 5th Edition. (n.d.). Quantitative structure-activity relationships (QSAR). Oxford University Press. [\[Link\]](#)
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [\[Link\]](#)
- Klapkova, M., et al. (2016). Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux. *Toxicology in Vitro*, 37, 70-78. [\[Link\]](#)
- Haga, N., et al. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. *Journal*

of Medicinal Chemistry, 38(16), 3095-3103. [Link]

- Stanković, T., et al. (2006). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]- and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles. European Journal of Medicinal Chemistry, 41(1), 82-93. [Link]
- Wang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(1), 104-111. [Link]
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Clark, R. D., et al. (1993). Development of High-Affinity 5-HT3 Receptor Antagonists. 1. Initial Structure-Activity Relationship of Novel Benzamides. Journal of Medicinal Chemistry, 36(18), 2645-2657. [Link]
- Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3095-3109. [Link]
- D'Souza, C., & Noolvi, M. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies of Substituted Benzimidazole Analogues with Potent Antibacterial Activity. International Journal of Pharmaceutical Sciences and Research, 13(6), 2534-2542. [Link]
- de Melo, E. B., et al. (2021). In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. ACS Omega, 6(23), 14811-14824. [Link]
- Kumar, R., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase.
- de Witte, W. E. A., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 175(21), 4095-4110. [Link]
- Loper, A. L., et al. (2024). Survey of Dopamine Receptor D2 Antagonists as Retinal Antifibrotics. Journal of Ocular Pharmacology and Therapeutics, 40(4), 195-201. [Link]
- Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]
- Li, J., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]
- Bouchlaleg, L., & Belaidi, S. (2021). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. Journal of Earth and Environmental Sciences Research, 3(5), 2-5. [Link]
- Jenner, P., & Marsden, C. D. (1979). The substituted benzamides - a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485. [Link]
- Miyake, A., et al. (1996). Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole

derivatives. *Chemical & Pharmaceutical Bulletin*, 44(5), 1000-1005. [Link]

- ResearchGate. (n.d.). Mechanism and site of action of 5-HT3 receptor antagonists.
- Guros, T. I., et al. (2019). Conformational transitions of the serotonin 5-HT3 receptor.
- Kiran, B., et al. (2014). Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives.
- El-Fiky, A. (2022). In vitro receptor binding assays: General methods and considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. spu.edu.sy [spu.edu.sy]
- 19. ingentaconnect.com [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. innoprot.com [innoprot.com]
- 24. researchgate.net [researchgate.net]
- 25. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. merckmillipore.com [merckmillipore.com]
- 30. benchchem.com [benchchem.com]
- 31. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. nanobioletters.com [nanobioletters.com]
- To cite this document: BenchChem. [Predictive Bioactivity of Substituted Benzamides: A Technical Guide for Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b168876#predicted-bioactivity-of-substituted-benzamides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com